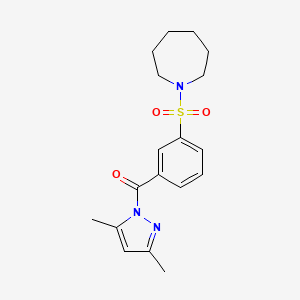

(3-(azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Description

(3-(Azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a methanone derivative featuring a 3,5-dimethylpyrazole moiety linked to a phenyl ring substituted with an azepane sulfonyl group.

Properties

IUPAC Name |

[3-(azepan-1-ylsulfonyl)phenyl]-(3,5-dimethylpyrazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-14-12-15(2)21(19-14)18(22)16-8-7-9-17(13-16)25(23,24)20-10-5-3-4-6-11-20/h7-9,12-13H,3-6,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMUOSFWAUBMMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of (3-(azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves multiple reaction steps A general synthetic route includes the sulfonylation of the phenyl ring with azepan-1-ylsulfonyl chloride under basic conditions, followed by the formation of the pyrazole ring through cyclization

Industrial production methods: : In an industrial setting, the production of this compound may be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency and yield of the reactions.

Chemical Reactions Analysis

Types of reactions it undergoes: : (3-(azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: : It can be oxidized under controlled conditions to form sulfoxide or sulfone derivatives.

Reduction: : Reduction reactions can convert the methanone group into secondary alcohols.

Substitution: : The compound's aromatic ring can undergo electrophilic aromatic substitution reactions, leading to further functionalization.

Common reagents and conditions used in these reactions: : Oxidation reactions typically involve reagents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or oxone. Reduction reactions may employ sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Substitution reactions can be facilitated by Lewis acids like aluminum chloride (AlCl3) or Friedel-Crafts catalysts.

Major products formed from these reactions: : Oxidation leads to sulfoxide or sulfone derivatives, reduction results in secondary alcohols, and substitution reactions yield variously functionalized aromatic compounds.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds similar to (3-(azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone. For instance, research published in MDPI discusses the design and synthesis of novel antimicrobial agents targeting resistant bacterial strains. The compound's structural features suggest it may inhibit bacterial growth effectively, making it a candidate for further investigation in antibiotic development .

Anti-inflammatory Applications

The compound's pyrazole moiety is associated with anti-inflammatory activity. Pyrazole derivatives have been explored for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. Investigating the specific effects of this compound on inflammation could yield valuable insights into its pharmacological profile.

Cancer Research

Research indicates that compounds containing sulfonamide and pyrazole structures exhibit anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. A study on similar compounds has shown promising results against various cancer cell lines, suggesting that this compound could be investigated as a potential anticancer agent .

Central Nervous System Effects

The azepane ring in the compound may confer neuroactive properties. Compounds that interact with G protein-coupled receptors (GPCRs) have been studied for their roles in neurological disorders. Given the structural characteristics of this compound, it could be beneficial to explore its effects on neurotransmitter systems and its potential as a neuroprotective agent .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. By modifying different functional groups and analyzing their effects on biological activity, researchers can design more effective derivatives with enhanced potency and selectivity against targeted diseases.

Case Studies and Research Findings

Mechanism of Action

Molecular targets and pathways involved: : The compound's mechanism of action is primarily determined by its interaction with specific molecular targets, such as enzymes or receptors. For example, the sulfonyl group may form hydrogen bonds with active site residues, while the pyrazole ring could engage in π-π interactions. These interactions modulate the activity of target proteins and influence cellular pathways, leading to the compound's biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methanone Derivatives

Key Observations :

- The target compound’s azepane sulfonyl group provides polarity, likely improving aqueous solubility compared to tert-butyl-substituted analogs .

- Pyrimidinylamino substituents (as in ) may enhance biological activity via hydrogen bonding, whereas the azepane sulfonyl group could influence pharmacokinetics through sulfonamide-mediated interactions.

Key Observations :

Table 3: Inferred Properties Based on Substituents

Biological Activity

The compound (3-(azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a novel chemical entity that combines an azepane ring and a pyrazole moiety. This article explores its biological activities, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes:

- An azepan-1-ylsulfonyl group

- A 3,5-dimethyl-1H-pyrazol-1-yl group

- A carbonyl (methanone) functional group

Synthesis

The synthesis of this compound typically involves the reaction of appropriate azepane derivatives with pyrazole intermediates. Various synthetic routes have been explored to optimize yield and purity.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

1. Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, a study demonstrated that derivatives similar to the target compound showed up to 84.2% inhibition of inflammation in carrageenan-induced edema models, comparable to standard anti-inflammatory drugs like diclofenac .

2. Antimicrobial Properties

Another important aspect is the antimicrobial activity. Compounds with similar structures were tested against various bacterial strains, showing promising results. For example, certain pyrazole derivatives demonstrated effective inhibition against E. coli and Staphylococcus aureus at low concentrations .

3. Antioxidant Potential

Molecular docking studies have suggested that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases . The ability to scavenge free radicals was highlighted in computational analyses.

4. Enzyme Inhibition

Some derivatives have been identified as inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is relevant in treating neurodegenerative disorders such as Parkinson's disease .

Case Study 1: Anti-inflammatory Efficacy

In a study by Selvam et al., various pyrazole derivatives were synthesized and tested for anti-inflammatory effects using a rat paw edema model. The results indicated that specific compounds exhibited significant reduction in inflammation markers such as TNF-α and IL-6 at concentrations as low as 10 µM .

Case Study 2: Antimicrobial Testing

Burguete et al. conducted tests on pyrazole derivatives against Mycobacterium tuberculosis and found that certain compounds had comparable efficacy to standard treatments at significantly lower doses . This suggests potential for further development in tuberculosis therapies.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are optimal for preparing (3-(azepan-1-ylsulfonyl)phenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone?

Answer:

The synthesis typically involves multi-step reactions:

Sulfonation : Introduce the azepane sulfonyl group to the phenyl ring via sulfonation using chlorosulfonic acid, followed by reaction with azepane under basic conditions (e.g., K₂CO₃ in DMF) .

Coupling : Link the sulfonated phenyl moiety to the 3,5-dimethylpyrazole via a Friedel-Crafts acylation or nucleophilic substitution. Temperature control (0–50°C) and anhydrous conditions are critical to avoid side reactions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity (>95%). Automated flow reactors can enhance scalability .

Advanced: How can reaction yield and regioselectivity be improved during coupling steps?

Answer:

- Catalysts : Employ Lewis acids (e.g., AlCl₃) to enhance electrophilicity of the carbonyl group .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while low temperatures (0–5°C) reduce byproduct formation .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity via uniform heating .

Basic: Which analytical techniques are most reliable for structural confirmation?

Answer:

- X-ray Crystallography : Provides definitive confirmation of molecular geometry, as demonstrated for related pyrazole derivatives .

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₉H₂₅N₃O₃S) .

Advanced: How can computational modeling aid in predicting biological activity?

Answer:

- Molecular Docking : Screen against target proteins (e.g., bacterial enzymes) using AutoDock Vina to predict binding affinities. The sulfonyl group may form hydrogen bonds with active sites .

- QSAR Studies : Correlate substituent effects (e.g., azepane ring size) with antimicrobial activity to prioritize analogs for synthesis .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Basic: What assays are suitable for evaluating antimicrobial activity?

Answer:

- Broth Microdilution : Determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control .

- Agar Diffusion : Measure zone of inhibition (ZOI) to compare potency across analogs .

- Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects over 24 hours .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Replicate Assays : Repeat under standardized conditions (e.g., Mueller-Hinton broth, 37°C) to control for variability .

- Purity Verification : Use HPLC to confirm compound integrity (>98% purity) and rule out degradation products .

- Orthogonal Assays : Cross-validate with alternative methods (e.g., fluorescence-based viability assays vs. colony counting) .

Basic: What stability considerations are critical for storage?

Answer:

- Thermal Stability : Store at −20°C in amber vials to prevent degradation. TGA/DSC can identify decomposition temperatures .

- Hygroscopicity : Use desiccants (silica gel) in storage containers, as sulfonamides are prone to moisture absorption .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

- Substituent Variation : Modify the azepane ring (e.g., replace with piperidine) or pyrazole methyl groups to assess steric/electronic effects .

- Bioisosteres : Replace the sulfonyl group with carbonyl or phosphonate to evaluate hydrogen-bonding contributions .

- High-Throughput Screening : Test 50–100 analogs in parallel using automated platforms to identify leads .

Basic: What solvent systems are optimal for solubility challenges?

Answer:

- Co-Solvents : Use DMSO:water (1:9) for in vitro assays; PEG-400 for in vivo studies .

- Cyclodextrin Complexation : Enhance aqueous solubility via β-cyclodextrin inclusion complexes (1:1 molar ratio) .

Advanced: How to investigate metabolic pathways and toxicity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.